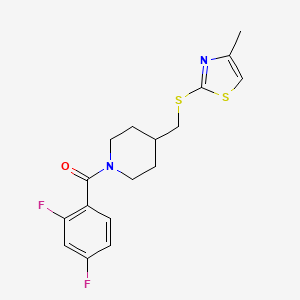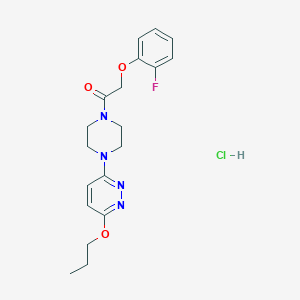
2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic chemical compound characterized by its distinct molecular structure, which combines a fluorophenoxy group and a propoxypyridazinyl-piperazinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride typically involves multiple synthetic steps:
Formation of the Fluorophenoxy Intermediate: This step may include the reaction of fluorophenol with an appropriate halogenating agent under controlled conditions.
Synthesis of the Propoxypyridazinyl Intermediate:
Coupling Reaction: The final product is obtained by coupling the fluorophenoxy intermediate with the propoxypyridazinyl-piperazinyl intermediate using specific reagents and catalysts to form the desired ethanone compound.
Industrial Production Methods
Industrial production methods for this compound usually involve optimization of reaction conditions to maximize yield and purity. This includes careful control of temperature, pressure, and the use of efficient catalysts. Scalability is key to industrial production, requiring robust and reproducible synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride can undergo oxidation reactions, which may lead to the formation of hydroxylated or ketone derivatives.
Reduction: The compound can also be reduced, potentially yielding secondary alcohols or other reduced forms.
Substitution: It is capable of undergoing substitution reactions, particularly at the fluorophenoxy and piperazinyl positions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, or other strong oxidizing agents under appropriate conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides are often utilized for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the conditions and reagents used but can include hydroxylated, ketone, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride serves as a useful reagent in the synthesis of more complex organic molecules and as a starting material for the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential interactions with various biological targets, including enzymes and receptors, which can provide insights into its biochemical effects and therapeutic potential.
Medicine
Medicinal research focuses on the compound’s pharmacological properties, exploring its potential as a candidate for drug development. Studies may include its efficacy, safety, and mechanism of action in treating specific medical conditions.
Industry
In the industrial sector, the compound may be employed in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism by which 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The pathways affected by these interactions can vary depending on the specific biological context but often involve modulation of biochemical pathways that regulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Fluorophenoxy)-1-(4-(6-propoxyphenyl)piperazin-1-yl)ethanone hydrochloride
2-(2-Chlorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride
2-(2-Fluorophenoxy)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride
Uniqueness
What makes 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride unique is its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness can be pivotal in its specific applications and potential advantages in research and industry.
There's so much potential packed in that molecule. Wouldn't you agree?
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3.ClH/c1-2-13-26-18-8-7-17(21-22-18)23-9-11-24(12-10-23)19(25)14-27-16-6-4-3-5-15(16)20;/h3-8H,2,9-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAPHWVLDHQSGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B2935108.png)
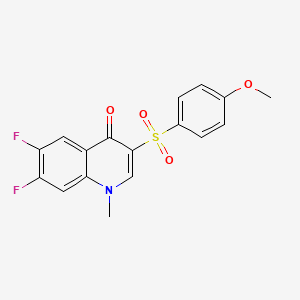

![(1-(4-(2,5-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2935113.png)
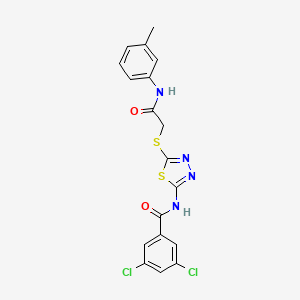
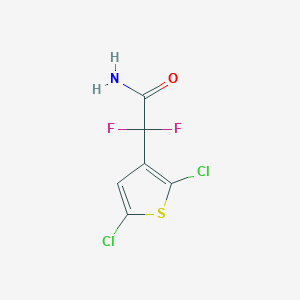
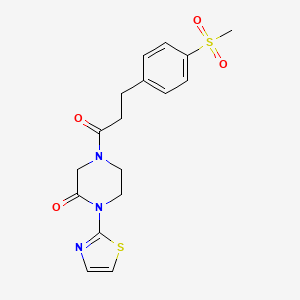
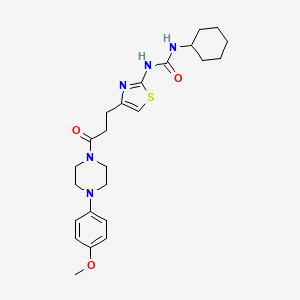
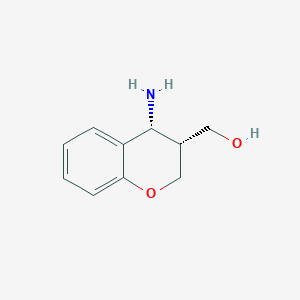

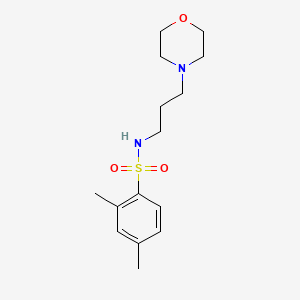

![4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2935130.png)
